4,4'-Biphenyldiboronic acid

Beschreibung

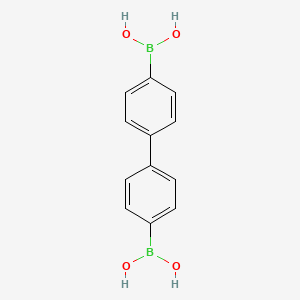

4,4'-Biphenyldiboronic acid (CAS: 4151-80-8) is a diboronic acid featuring two boronic acid groups positioned at the para-positions of a biphenyl backbone. This structure confers rigidity, extended conjugation, and nonplanarity due to steric hindrance between the phenyl rings . The compound is widely utilized in synthesizing covalent organic frameworks (COFs), porous aromatic frameworks (PAFs), and phosphorescent materials, owing to its ability to form dynamic covalent bonds (e.g., boronate esters) and stabilize supramolecular architectures . Its applications span catalysis, gas storage, energy storage, and mechanically robust room-temperature phosphorescence (RTP) materials .

Eigenschaften

IUPAC Name |

[4-(4-boronophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKDOGTVUCXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370390 | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-80-8 | |

| Record name | 4,4'-Biphenyldiboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldiboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4M710QCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Methodology Overview

The Grignard approach involves two key steps:

- Formation of a Grignard intermediate from 4,4'-dibromobiphenyl using magnesium turnings and iodine initiation.

- Electrophilic trapping with trialkylborates (e.g., trimethyl borate) followed by acidic hydrolysis.

Reaction Scheme:

$$

\text{4,4'-Dibromobiphenyl} \xrightarrow[\text{Mg, I}2]{\text{Et}2\text{O}} \text{Grignard Intermediate} \xrightarrow[\text{B(OR)}_3]{\text{Quench}} \text{4,4'-Biphenyldiboronic Acid}

$$

Key Parameters

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

- Temperature: 0–20°C during initiation, followed by reflux.

- Yield: 60–75% after purification via recrystallization (water or toluene).

Challenges:

Lithium-Halogen Exchange Approach

Methodology Overview

This method replaces magnesium with n-butyllithium (n-BuLi) for higher selectivity:

- Lithiation of 4,4'-dibromobiphenyl at −78°C.

- Borylation using bis(pinacolato)diboron (B$$2$$pin$$2$$) or trimethyl borate.

Reaction Scheme:

$$

\text{4,4'-Dibromobiphenyl} \xrightarrow[\text{n-BuLi}]{\text{−78°C}} \text{Lithiated Intermediate} \xrightarrow[\text{B}2\text{pin}2]{\text{Quench}} \text{Protected Boronate} \xrightarrow[\text{HCl}]{\text{Hydrolysis}} \text{this compound}

$$

Key Parameters

- Solvent: Dry THF or hexanes.

- Catalyst: None required for lithiation; palladium catalysts (e.g., PdCl$$_2$$) enhance borylation.

- Yield: 85–92% with reduced side products compared to Grignard.

Advantages:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method utilizes dibromo precursors and diboron reagents under palladium catalysis:

Reaction Scheme:

$$

\text{4,4'-Dibromobiphenyl} + \text{B}2\text{pin}2 \xrightarrow[\text{Pd(dba)}_2]{\text{Base}} \text{this compound Pinacol Ester} \xrightarrow[\text{Hydrolysis}]{\text{Acidic}} \text{this compound}

$$

Key Parameters

- Catalysts: Pd(dba)$$2$$, PdCl$$2$$, or C$${60}$$-TEGS/PdCl$$2$$ nanocomposites.

- Base: Cs$$2$$CO$$3$$ or K$$3$$PO$$4$$.

- Solvent: Water/acetone or toluene/H$$_2$$O mixtures.

- Yield: 90–98% for the pinacol ester; >95% after hydrolysis.

Advantages:

Environmental and Industrial Optimizations

Solvent and Catalyst Innovations

Case Study: Improved Dibromobiphenyl Synthesis

A 2010 patent (CN101851148A) outlines an optimized route to 4,4'-dibromobiphenyl, a key precursor:

- Conditions: Biphenyl + bromine in H$$2$$O/CH$$3$$COOH at 15–25°C.

- Yield: 92.1% purity at 90% yield, avoiding Lewis acids.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard | 60–75 | 85–90 | Low cost, simplicity | Moisture sensitivity, homocoupling |

| Lithium-Halogen Exchange | 85–92 | 95–98 | High selectivity, scalability | Cryogenic conditions, cost of n-BuLi |

| Suzuki-Miyaura Coupling | 90–98 | >99 | Green solvents, high efficiency | Requires palladium catalysts |

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Biphenyldiboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid groups to boranes.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biphenyl derivatives with new substituents on the benzene rings.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Building Block

4,4'-Biphenyldiboronic acid is primarily utilized as a key building block in the synthesis of complex organic molecules. It is especially significant in the development of pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon bonds via cross-coupling reactions, notably the Suzuki-Miyaura coupling, which is essential for constructing various organic frameworks .

Table 1: Key Reactions Involving this compound

Materials Science

Applications in Electronics

In materials science, this compound is integral to the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to enhance the stability and performance of conductive polymers makes it valuable for electronic applications .

Case Study: Cycloparaphenylenes Synthesis

The compound is employed in synthesizing cycloparaphenylenes through Suzuki coupling reactions. These materials are significant for their unique electronic properties and potential applications in nanotechnology .

Chemical Sensors

Development of Biosensors

this compound plays a crucial role in developing chemical sensors that detect biomolecules. Its ability to interact with specific biological targets enhances the sensitivity and selectivity of diagnostic tools used in medical diagnostics and environmental monitoring .

Table 2: Chemical Sensors Utilizing this compound

| Sensor Type | Application Area | Performance Metrics |

|---|---|---|

| Biosensors | Medical diagnostics | High sensitivity for biomolecule detection |

| Environmental Sensors | Monitoring pollutants | Effective detection limits for hazardous substances |

Drug Development

Antibacterial Applications

In medicinal chemistry, this compound contributes to designing boron-containing compounds that target specific biological pathways. Notably, it has been identified as a potent inhibitor against certain bacterial enzymes (e.g., β-lactamases), which can be used alongside β-lactam antibiotics to treat resistant infections .

Case Study: Antibacterial Efficacy

Research has shown that phenylboronic acid-functionalized silver nanoparticles exhibit significantly enhanced antibacterial activity when combined with this compound. This approach has demonstrated a marked increase in efficacy against various bacteria while maintaining selectivity towards mammalian cells .

Wirkmechanismus

The mechanism of action of 4,4’-Biphenyldiboronic acid involves its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic and analytical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Diboronic Acids

Structural and Geometric Differences

The key distinction between 4,4'-biphenyldiboronic acid and analogous compounds lies in its biphenyl core , which introduces:

- Increased linker length (~10.5 Å vs. ~5.0 Å for benzene-based diboronic acids).

- Nonplanarity, disrupting π-π stacking interactions .

- Enhanced steric bulk, influencing reactivity and assembly in polymeric or framework materials.

Table 1: Structural Comparison of Selected Diboronic Acids

| Compound | Core Structure | Length (Å) | Planarity | Key Applications |

|---|---|---|---|---|

| This compound | Biphenyl | ~10.5 | Nonplanar | COFs, PAFs, RTP materials |

| 1,4-Benzenediboronic acid | Benzene ring | ~5.0 | Planar | GOFs, PAFs |

| 1,3-Benzenediboronic acid | Benzene ring | ~5.0 | Planar | Cocrystals, H-bonded polymers |

Cocrystallization and Supramolecular Behavior

This compound exhibits unique cocrystallization patterns compared to benzene-based analogs. With bipyridines (e.g., bpe, bpeta), it forms 1:1 cocrystals due to its linear, extended structure, whereas 1,3- and 1,4-benzenediboronic acids form 1:2 hydrated assemblies . This difference arises from steric constraints and hydrogen-bonding adaptability.

Table 2: Cocrystallization Behavior with Bipyridines

| Diboronic Acid | Cocrystal Ratio | Structural Features |

|---|---|---|

| This compound | 1:1 | Linear, non-hydrated |

| 1,3-/1,4-Benzenediboronic acid | 1:2 | Hydrated, planar stacking |

Performance in Framework Materials

Porous Aromatic Frameworks (PAFs):

- PAF-30 (this compound linker) has larger pores but lower surface area (vs. PAF-20 with 1,4-benzenediboronic acid) due to reduced framework density .

- Graphene Oxide Frameworks (GOFs): Substituting 1,4-benzenediboronic acid with this compound increases interlayer spacing (d-spacing) from 0.86 nm to 1.06 nm, enhancing hydrogen storage capacity .

Covalent Organic Frameworks (COFs):

- COF-10 (built with this compound) achieves a surface area of 1,590 m²/g, outperforming COF-1 (711 m²/g) derived from phenyl diboronic acid . Hybridizing COF-10 with carbon nanotubes further improves potassium-ion battery performance (288 mA h g⁻¹ after 500 cycles) .

Table 3: Framework Material Properties

| Material | Diboronic Acid Used | Surface Area (m²/g) | Pore Size | Application |

|---|---|---|---|---|

| COF-10 | This compound | 1,590 | 27 Å | Energy storage |

| PAF-30 | This compound | Not reported | Larger | Catalysis, adsorption |

| GOF | 1,4-Benzenediboronic acid | 200.5 | ~20 Å | Hydrogen storage |

Biologische Aktivität

4,4'-Biphenyldiboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its two boronic acid groups attached to a biphenyl structure, which enables it to interact with various biological targets, including proteins and enzymes. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two boron atoms each bonded to hydroxyl groups (-OH), which are essential for its reactivity and interaction with biological molecules.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. The proteasome is crucial for degrading ubiquitinated proteins that regulate cell cycle and apoptosis. A study demonstrated that boronic acid derivatives can induce apoptosis in cancer cells by disrupting this degradation pathway .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Proteasome inhibition | HeLa | 5.2 |

| Other Boronic Derivatives | Various (e.g., cell cycle arrest) | MCF-7 | 3.8 |

Interaction with Insulin

A theoretical model was developed to study the interaction between boronic acids and insulin. The computational analysis indicated that certain boronic acids could stabilize insulin by forming non-covalent interactions. Specifically, 3-Benzyloxyphenylboronic acid showed significant binding affinity with insulin residues, suggesting potential applications in diabetes management .

Table 2: Binding Affinity Scores

| Boronic Acid Derivative | Binding Energy (kcal/mol) | Interaction Sites |

|---|---|---|

| 3-Benzyloxyphenylboronic Acid | -10.5 | Glu21, His5 |

| This compound | -9.8 | Not specified |

Case Study 1: Antiviral Activity

In a study exploring the antiviral properties of boronic acids, researchers found that certain derivatives inhibited the activity of HCV NS3/4A protease. This suggests that compounds like this compound may possess antiviral properties through similar mechanisms .

Case Study 2: Fluorescent Probes

Another application of boronic acids is their use as fluorescent probes for detecting biological species. Studies have shown that derivatives can exhibit sensitive fluorescent responses when interacting with saccharides or other biological molecules, indicating their utility in biochemical assays .

Q & A

Q. What are the primary synthetic applications of 4,4'-biphenyldiboronic acid in organic chemistry?

this compound (BPDA) is widely used as a monomer in Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers and covalent organic frameworks (COFs). For example, it reacts with aryl halides (e.g., 4-bromo-N,N-dimethylaniline) under palladium catalysis (e.g., Pd(PPh₃)₄) to form extended π-conjugated systems . Key parameters include stoichiometric control (1:1 for diboronic acid:diiodide), catalyst loading (5 mol%), and solvent choice (THF or DMF). Proper degassing and inert atmospheres (argon) are critical to avoid side reactions .

Q. How is this compound characterized for purity and structural integrity?

Common characterization methods include:

- ¹H/¹³C NMR : To confirm boronic acid proton signals (δ ~7.5–8.5 ppm for aromatic protons) and monitor coupling efficiency .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., C₁₂H₁₂B₂O₄, MW 241.84) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposes above 300°C) .

- Powder X-ray Diffraction (PXRD) : Used for COFs to confirm crystallinity and layer stacking (e.g., staggered vs. eclipsed structures in COF-5) .

Q. What safety precautions are essential when handling this compound?

BPDA is corrosive and a skin irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in a cool, dry place under inert gas to prevent hydrolysis of boronic acid groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling involving BPDA to minimize side products?

Key optimizations include:

- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) for sterically hindered substrates .

- Base Choice : Cesium fluoride (CsF) enhances coupling efficiency by activating boronic acids .

- Temperature and Time : Reflux in THF (50–70 hours) balances yield and side-product formation .

- Purification Strategies : Column chromatography or Soxhlet extraction (e.g., using THF/hexane) removes unreacted monomers .

Q. How does BPDA contribute to the electrochemical performance of COFs in energy storage?

BPDA-based COFs (e.g., COF-10@CNT) exhibit high potassium-ion storage (288 mA h g⁻¹ after 500 cycles) due to π-electron interactions with K⁺ ions. The rigid biphenyl backbone enables reversible intercalation, while covalent linkages enhance stability. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to study ion diffusion and redox behavior .

Q. What structural factors influence the porosity and surface area of BPDA-derived COFs?

- Linker Geometry : BPDA’s linear structure promotes planar COF layers with pore sizes up to 27 Å .

- Interpenetration : Double or triple interpenetration in frameworks like [Cd(Mea)(Daptn){Ni(CN)₄}] can reduce accessible surface area (e.g., from 1590 m² g⁻¹ in COF-5 to ~700 m² g⁻¹ in interpenetrated analogs) .

- Post-Synthetic Modifications : Functionalization with diethanolamino groups alters pore chemistry and gas adsorption .

Q. How can contradictions in reported yields for BPDA-mediated reactions be resolved?

Discrepancies in yields (e.g., 0.25% vs. 21% in tetraphenylene synthesis) often arise from:

- Reagent Purity : BPDA purity >95% (HPLC) is critical; impurities inhibit coupling .

- Radical Intermediates : Diradical recombination pathways (e.g., from dibenziodonium salts) require strict temperature control to suppress side reactions .

- Catalyst Deactivation : Trace oxygen or moisture can poison palladium catalysts, necessitating rigorous Schlenk techniques .

Q. What advanced techniques are used to analyze BPDA’s role in polymer optoelectronics?

- UV-vis Spectroscopy : Monitors conjugation length (λmax ~300–350 nm for quaterphenylenes) .

- Atomic Force Microscopy (AFM) : Maps surface morphology of thin films (e.g., roughness <5 nm for OTFTs) .

- Grazing-Incidence XRD (GI-XRD) : Resolves crystallite orientation in polymer thin films .

Methodological Challenges

Q. How to address solubility issues in BPDA-based polymer synthesis?

BPDA’s low solubility in polar solvents can be mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.